molecular formula C21H14FN3O4 B3700654 N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide

N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide

Cat. No.: B3700654
M. Wt: 391.4 g/mol
InChI Key: SHWWJLUDOIFNMR-UHFFFAOYSA-N
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Description

N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide is a complex organic compound that features a benzoxazole ring fused with a benzamide structure. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. The presence of fluorine, nitro, and benzoxazole groups in its structure suggests it may exhibit unique chemical and biological properties.

Properties

IUPAC Name

N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN3O4/c1-12-16(6-3-7-18(12)25(27)28)20(26)23-15-8-9-19-17(11-15)24-21(29-19)13-4-2-5-14(22)10-13/h2-11H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWWJLUDOIFNMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.

    Nitration: The nitro group is typically introduced through nitration of the benzene ring using a mixture of concentrated nitric and sulfuric acids.

    Amidation: The final step involves the formation of the benzamide structure through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under reductive conditions using reagents like hydrogen gas and a palladium catalyst.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Tin(II) chloride or iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure, it may serve as a lead compound for the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties, due to the presence of fluorine and nitro groups, may make it useful in the development of advanced materials such as organic semiconductors.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance binding affinity and specificity, while the nitro group may participate in redox reactions within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide
  • N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide
  • N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide

Uniqueness

N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability of the compound, improve binding affinity to biological targets, and alter the compound’s electronic properties, making it distinct from its chlorinated, brominated, or methylated analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide
Reactant of Route 2
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N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide

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